molecular formula C8H12N2O B1267138 Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide CAS No. 98489-48-6

Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide

Cat. No.: B1267138
CAS No.: 98489-48-6
M. Wt: 152.19 g/mol
InChI Key: NIRDHUZRLXGYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide: is a chemical compound with a unique bicyclic structure It is derived from norbornene, a bicyclic hydrocarbon, and features a hydrazide functional group

Scientific Research Applications

Chemistry: Bicyclo[221]hept-5-ene-2-carbohydrazide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery.

Medicine: The hydrazide functional group is known for its potential pharmacological properties. Compounds containing this group are investigated for their antimicrobial, anticancer, and anti-inflammatory activities.

Industry: In the industrial sector, Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide can be used in the production of polymers and advanced materials. Its reactivity allows for the modification of polymer properties, leading to materials with enhanced performance characteristics.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide typically involves the reaction of norbornene derivatives with hydrazine. One common method is the reaction of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently hydrolyzed to yield the desired carbohydrazide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce amines.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide depends on its specific application. In medicinal chemistry, the hydrazide group can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bicyclic structure may also play a role in the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound is structurally similar but lacks the hydrazide group.

    Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: Another related compound, featuring an aldehyde group instead of a hydrazide.

    Bicyclo[2.2.1]hept-5-ene-2-carbonitrile: This compound contains a nitrile group, offering different reactivity and applications.

Uniqueness: Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide is unique due to the presence of the hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-10-8(11)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRDHUZRLXGYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301472
Record name Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98489-48-6
Record name Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide
Reactant of Route 3
Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide
Reactant of Route 4
Reactant of Route 4
Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide
Reactant of Route 5
Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide
Reactant of Route 6
Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.